molecular formula C19H23N5O2S B12249462 2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B12249462
M. Wt: 385.5 g/mol
InChI Key: FAWIWJBJKSAFIU-UHFFFAOYSA-N
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Description

2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a combination of imidazole, piperidine, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols .

Scientific Research Applications

2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C19H23N5O2S/c1-3-23-13-18(21-14(23)2)27(25,26)24-11-8-15(9-12-24)17-7-6-16-5-4-10-20-19(16)22-17/h4-7,10,13,15H,3,8-9,11-12H2,1-2H3

InChI Key

FAWIWJBJKSAFIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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